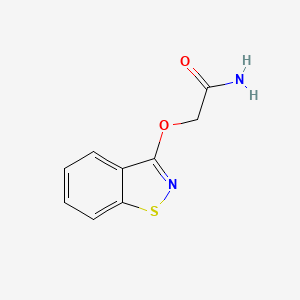

2-(1,2-Benzisothiazol-3-yloxy)acetamide

Description

Contextualization within the Benzisothiazole Chemical Class in Academic Inquiry

The benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and material science. nih.govnih.gov First synthesized in its condensed form, such as saccharin, the isothiazole (B42339) ring and its benzo-fused variant have been the subject of extensive investigation. nih.gov The isothiazole ring itself was first synthesized in 1956, and since then, a vast number of derivatives have been developed. nih.gov

Benzisothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzymatic inhibitory properties. nih.govnih.govnih.govnih.gov The versatility of the benzisothiazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. nih.gov For instance, 1,2-benzisothiazolin-3-ones have been shown to be potent antimicrobial agents. nih.govnih.gov Modifications at the N-position of the isothiazolinone ring have yielded compounds with antibacterial and antifungal activities. nih.gov

The introduction of different functional groups to the benzisothiazole core can significantly modulate its biological and chemical properties. This has made the benzisothiazole class a fertile ground for the discovery of new therapeutic agents and functional materials. nih.govgoogle.com

Significance and Research Trajectory of 2-(1,2-Benzisothiazol-3-yloxy)acetamide

The specific compound, this compound, features an acetamide (B32628) group linked to the 3-position of the benzisothiazole ring via an ether linkage. This structural arrangement is significant as the 3-position of the benzisothiazole core is a common site for modification to tune biological activity.

While dedicated studies on this compound are limited, research on analogous structures provides a strong basis for its potential research trajectory. For example, derivatives of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides have been synthesized and shown to possess inhibitory effects against bacteria and algae. researchgate.net This suggests that the "this compound" core can serve as a valuable scaffold for developing new bioactive agents.

The research trajectory for this compound would likely involve its synthesis and subsequent screening for a variety of biological activities. Based on the known properties of related compounds, key areas of investigation could include:

Antimicrobial Activity: Given that many benzisothiazole derivatives are potent antimicrobial agents, evaluating this compound against a panel of bacteria and fungi would be a primary research direction. nih.govnih.gov

Enzyme Inhibition: Certain benzisothiazole derivatives have been identified as inhibitors of enzymes such as caspases. nih.gov Investigating the inhibitory potential of this compound against various enzymes could uncover novel therapeutic applications.

Anti-inflammatory Properties: Some acetamide derivatives of benzisothiazoles have been explored for their anti-inflammatory effects. bioencapsulation.net This suggests a potential avenue for research for the title compound.

Scope and Defined Research Objectives for the Compound's Investigation

The investigation of this compound would necessitate a well-defined set of research objectives to systematically explore its chemical and biological properties. The initial scope would focus on its fundamental characterization and a broad screening of its biological potential.

Defined Research Objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize the compound using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and X-ray crystallography).

Evaluation of Antimicrobial Spectrum: To assess the in vitro antibacterial and antifungal activity of the synthesized compound against a diverse panel of pathogenic microorganisms.

Investigation of Cytotoxicity and Antiproliferative Effects: To determine the compound's effect on various human cell lines to identify any potential anticancer activity.

Enzyme Inhibition Assays: To screen the compound against a panel of relevant enzymes (e.g., caspases, kinases, proteases) to identify potential mechanisms of action.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs by modifying the acetamide side chain and the benzisothiazole ring to establish a preliminary understanding of the structure-activity relationships.

The pursuit of these objectives would provide a comprehensive initial assessment of this compound and pave the way for more focused preclinical development should promising activities be identified.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94087-28-2 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-(1,2-benzothiazol-3-yloxy)acetamide |

InChI |

InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12) |

InChI Key |

RVOTWSQZXVMKPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)OCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 1,2 Benzisothiazol 3 Yloxy Acetamide

Historical Context of Benzisothiazole Scaffold Synthesis Relevant to 2-(1,2-Benzisothiazol-3-yloxy)acetamide

The synthesis of this compound fundamentally relies on the availability of its precursor, 1,2-benzisothiazol-3-one. The development of synthetic routes to this core benzisothiazole scaffold has evolved over time. Early methods were often multi-step and could be costly. For instance, one approach involved the nitrosation of anthranilamides, followed by a catalyzed reaction with sulfur dioxide to form 2,2'-dithiobenzamides, which were then treated with an oxygenating agent in an alkaline medium to yield the desired 1,2-benzisothiazol-3-one. google.com Another pathway began with thiosalicylic acid, proceeding through four steps, including oxidation of a 2-(methylthio)benzamide intermediate to a 2-(methylsulfinyl)benzamide, which was then cyclized. google.com

Later advancements sought to simplify these processes. A significant development was the synthesis from 2-halobenzonitriles. google.com In these methods, a 2-halobenzonitrile is reacted with an alkanethiol to produce a 2-(alkylthio)benzonitrile intermediate. google.comgoogle.com This intermediate can then be cyclized to form the 1,2-benzisothiazol-3-one ring system. google.comgoogle.com These foundational methods provided the essential chemical building blocks required for the subsequent synthesis of more complex derivatives like this compound.

Contemporary Synthetic Routes for this compound

Modern synthetic strategies focus on efficiency and the ability to generate diverse analogs. These routes typically involve the coupling of the pre-formed 1,2-benzisothiazol-3-one core with an acetamide-related side chain.

A primary and direct route to the this compound framework involves the O-alkylation of 1,2-benzisothiazol-3-ol (the tautomeric form of 1,2-benzisothiazol-3-one) with a halogenated acetic acid derivative. A key intermediate in the synthesis of related analogs is 2-(1,2-benzisothiazol-3-yloxy)acetyl chloride. researchgate.net This intermediate is prepared by reacting 1,2-benzisothiazolin-3-one with chloroacetyl chloride. researchgate.net Chloroacetyl chloride is a highly reactive acylation agent used to introduce the chloroacetyl group onto nucleophiles. researchgate.net

Once formed, the 2-(1,2-benzisothiazol-3-yloxy)acetyl chloride can be readily converted to the target compound, this compound, through a reaction with ammonia. Alternatively, reacting this acetyl chloride intermediate with various primary or secondary amines allows for the synthesis of a wide array of N-substituted acetamide (B32628) derivatives. researchgate.net This two-step process—formation of the acid chloride followed by amidation—is a versatile method for producing a library of related compounds for further study.

Advancements in synthetic methodology have provided alternative routes to the core 1,2-benzisothiazol-3-one precursor. One innovative method involves the treatment of a 2-(alkylthio)benzaldehyde oxime with a halogenating agent to induce cyclization. google.com This approach offers a streamlined pathway from readily accessible benzaldehyde (B42025) derivatives. google.com

Strategies for Structural Modification and Analog Synthesis of this compound Derivatives

The structural framework of this compound is amenable to modification, allowing for the synthesis of diverse analogs with potentially new properties.

A key design principle for creating novel analogs is the concept of "sub-structure group splicing". researchgate.net This strategy involves chemically linking two or more distinct pharmacophores or functional scaffolds to create a hybrid molecule that may possess enhanced or entirely new activities. For example, researchers have introduced an N-arylpyrazole structure onto the acetamide nitrogen of the this compound core. researchgate.net The goal of this combination was to merge the known biological activities of isothiazolones with those of N-arylpyrazoles to develop multifunctional agents. researchgate.net

Furthermore, general structure-activity relationship (SAR) studies on related 1,2-benzisothiazol-3-one derivatives have shown that structural modifications can lead to potent and selective inhibitors of biological targets like caspase-3. nih.gov This confirms that the benzisothiazole scaffold is a viable starting point for drug design, where systematic modifications can tune biological effects. nih.gov

The synthesis of N-substituted derivatives of this compound allows for the exploration of how different functional groups and substituents impact chemical properties and reaction outcomes. In the synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides, various substituents were placed on the aryl ring of the pyrazole (B372694) moiety. researchgate.net

The nature of these substituents was shown to affect the yield of the final product. For instance, the introduction of two methyl groups at the 2- and 4-positions of the phenyl ring resulted in the highest reported yield of 81%. researchgate.net This suggests that the electronic and steric properties of the amine nucleophile play a role in the efficiency of the amidation reaction with the 2-(1,2-benzisothiazol-3-yloxy)acetyl chloride intermediate. researchgate.net The table below details the different substituents used on the N-aryl group and the corresponding reaction yields for a series of synthesized analogs. researchgate.net

| Compound ID | Substituent (R) on N-Aryl Ring | Reaction Yield (%) |

| 4a | 2,4-di-CH₃ | 81 |

| 4b | 4-F | 75 |

| 4c | 4-Cl | 73 |

| 4d | 4-Br | 71 |

| 4e | 4-CH₃ | 78 |

| 4f | 2-Cl | 72 |

| 4g | 2-CH₃ | 76 |

| 4h | H | 70 |

| 4i | 4-OCH₃ | 75 |

| Data sourced from Yu et al., 2019. researchgate.net |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 1,2-Benzisothiazol-3-ol |

| 1,2-Benzisothiazol-3-one |

| 1,2-benzisothiazol-3(2H)-one |

| 2-(1,2-Benzisothiazol-3-yloxy)acetyl chloride |

| 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides |

| 2-(Alkylthio)benzaldehyde oxime |

| 2-(Alkylthio)benzonitrile |

| 2,2'-Dithiobenzamides |

| 2-Halobenzonitrile |

| 2-Mercaptobenzamide |

| 2-Methylsulfinyl)benzamide |

| 2-(Methylthio)benzamide |

| 5-Amino-1-aryl-3-cyanopyrazole |

| Alkanethiol |

| Ammonia |

| Anthranilamides |

| Chloroacetyl chloride |

| N-Arylpyrazole |

| Thiosalicylic acid |

Optimization and Efficiency in Chemical Synthesis of this compound and Its Derivatives

The efficient synthesis of this compound and its derivatives is a topic of significant interest, driven by the utility of these scaffolds in various fields of chemical research. Optimization strategies focus on improving reaction yields, reducing reaction times, minimizing waste, and utilizing milder, more environmentally benign conditions. The synthetic pathway can be logically divided into two primary stages: the formation of the core 1,2-benzisothiazol-3(2H)-one (BIT) heterocycle, and the subsequent O-alkylation to introduce the acetamide side chain. Advances in catalysis, reaction media, and process design have led to significant improvements in the efficiency of both stages.

Optimization of 1,2-Benzisothiazol-3(2H)-one Core Synthesis

The 1,2-benzisothiazol-3(2H)-one (BIT) moiety is the foundational precursor to the target compound. Traditional synthetic routes often involved harsh reagents and multiple steps. Modern methodologies have focused on one-pot procedures and advanced catalytic systems to enhance efficiency.

One highly efficient method involves the cobalt-catalyzed intramolecular S-N bond formation starting from 2-mercaptobenzamide. researchgate.net This approach is notable for its use of water as the reaction solvent, which not only simplifies product purification but also allows for the recycling of the mother liquor up to six times with only a minor loss in catalytic activity. researchgate.net The reaction proceeds in good to excellent yields, demonstrating high tolerance for a broad range of substituents. researchgate.net

Another optimized route involves a one-pot amidation-cyclization process starting from 2,2′-dithiodibenzoic acid. This method circumvents the need for highly toxic materials like thionyl chloride, which are often used in older protocols. thieme-connect.de By reacting 2,2′-dithiodibenzoic acid directly with acetamide or urea (B33335), the target BIT core can be synthesized in high yield, offering a safer and more direct process. thieme-connect.de

The following table summarizes and compares key parameters of these optimized methods for the synthesis of the 1,2-benzisothiazol-3(2H)-one core.

| Starting Material | Catalyst/Reagent | Solvent | Key Advantages | Ref |

| 2-Mercaptobenzamide | Cobalt (Co) catalyst, O₂ | Water | Excellent yields; Recyclable catalyst/solvent system; Broad substrate scope. | researchgate.net |

| 2,2′-Dithiodibenzoic Acid | Acetamide or Urea | Not specified | High yield; Avoids toxic halogenating agents; One-pot procedure. | thieme-connect.de |

| 2-Mercaptobenzamide | Hydrogen Peroxide (H₂O₂) | Aqueous | Good yield (>80%); Utilizes a common and effective oxidizing agent. | google.com |

| 2-Chlorobenzamide | Sodium Sulfide (Na₂S) | N-Methyl-2-pyrrolidone | Good yield; One-pot conversion to the sodium salt of BIT. | google.com |

Optimization of the O-Alkylation Step

The introduction of the acetamide moiety onto the 1,2-benzisothiazol-3(2H)-one core occurs via O-alkylation. 1,2-Benzisothiazol-3(2H)-one exists in tautomeric equilibrium with 3-hydroxy-1,2-benzisothiazole, and it is the hydroxyl form that undergoes alkylation with an appropriate reagent, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. The efficiency of this step is highly dependent on the choice of base, solvent, and catalyst.

Phase-Transfer Catalysis (PTC) has emerged as a superior methodology for this type of alkylation. crdeepjournal.orgphasetransfer.com PTC facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate solution) by using a catalyst that can transport the anionic nucleophile into the organic phase. This technique often leads to higher yields, shorter reaction times, milder reaction conditions, and eliminates the need for hazardous or expensive anhydrous solvents. phasetransfer.comptfarm.pl

A highly relevant model for the O-alkylation of the BIT core is the synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide. mdpi.com Studies on this reaction have demonstrated the profound impact of PTC and reaction conditions on efficiency. Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions can produce the desired product in 79% yield in just 15 minutes at 80°C. mdpi.com The efficiency can be further enhanced by using microwave irradiation, which shortens the reaction time to a mere 90 seconds and increases the yield to 92%. mdpi.com Ultrasonic conditions also prove highly effective, affording a 95% yield in 10 minutes. mdpi.com

These findings strongly suggest that an optimized synthesis of this compound would involve the reaction of 1,2-benzisothiazol-3(2H)-one with 2-chloroacetamide in the presence of a base like potassium carbonate and a catalytic amount of a phase-transfer catalyst. The data from the analogous ethenzamide synthesis, presented in the table below, provides a clear roadmap for optimizing this key reaction step.

| Catalyst | Base | Solvent/Condition | Time | Yield (%) | Ref |

| None | K₂CO₃ | Acetone | 3 h | 43 | mdpi.com |

| KI | K₂CO₃ | DMF | 4 h | 60 | mdpi.com |

| TBAB | K₂CO₃ | Solvent-free (80°C) | 15 min | 79 | mdpi.com |

| TBAB | K₂CO₃ | Microwave (Solvent-free) | 90 s | 92 | mdpi.com |

| TBAB | K₂CO₃ | Water (Microwave) | 2 min | 94 | mdpi.com |

| TBAB | K₂CO₃ | Ultrasound | 10 min | 95 | mdpi.com |

Efficiency in the Synthesis of Derivatives

The principles of optimizing the synthesis of the parent compound are directly applicable to its derivatives. By modifying the alkylating agent, a wide array of derivatives can be produced efficiently. For example, in the synthesis of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides, researchers were able to achieve high yields by coupling the BIT core with substituted N-(1-aryl-3-cyanopyrazol-5-yl)-2-chloroacetamides. One specific derivative, 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide, was synthesized with a reported yield of 81%, underscoring the effectiveness of these coupling strategies for creating complex molecules.

Biological Activities and Potential Therapeutic Applications of 2 1,2 Benzisothiazol 3 Yloxy Acetamide

Antimicrobial Activity Spectrum

There are no available studies specifically investigating the antimicrobial activity of 2-(1,2-Benzisothiazol-3-yloxy)acetamide.

Antibacterial Efficacy Studies

No published research was found that specifically evaluates the antibacterial efficacy of this compound against any bacterial strains.

Antifungal Efficacy Studies

Information regarding the antifungal properties of this compound is not available in the current scientific literature.

Antiviral Efficacy Studies

There are no specific studies on the antiviral activity of this compound.

Anti-inflammatory Properties

No dedicated studies on the anti-inflammatory properties of this compound have been published. While related benzisothiazole derivatives have been explored for anti-inflammatory potential, these findings cannot be directly attributed to the specified compound.

Anticancer Potentials and Antitumor Activity

There is no available research data on the anticancer or antitumor activities of this compound.

Caspase Inhibition Profiles (e.g., Caspase-3, Caspase-7)

Specific data on the caspase inhibition profile of this compound, including its effects on Caspase-3 and Caspase-7, is absent from the scientific record. Studies on other 1,2-benzisothiazol-3-one derivatives have shown caspase inhibition, but these molecules are structurally different. nih.gov

Neurobiological Activities and Neurological Disorder Research

The 1,2-benzisothiazole (B1215175) core and its bioisostere, the benzothiazole (B30560) ring, are considered "privileged structures" in medicinal chemistry due to their presence in numerous neurologically active agents.

Neuroprotective Effects of Benzisothiazole Derivatives

Derivatives of the related benzothiazole scaffold have demonstrated notable neuroprotective properties. A prominent example is Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis (ALS) that functions by blocking voltage-gated sodium channels and inhibiting glutamate (B1630785) release. nih.gov This has spurred further investigation into benzothiazole derivatives for other neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov Studies have shown that some of these compounds can attenuate neuronal injury and possess direct reactive oxygen species (ROS) scavenging activity. mdpi.com While these neuroprotective effects are well-documented for the benzothiazole class, further studies are needed to determine if this compound shares this therapeutic potential.

Receptor Modulation in Neurological Contexts (e.g., TRPV1 Receptor, Calpain)

The modulation of specific receptors is a key mechanism for treating neurological disorders. While no direct evidence links this compound to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the broader benzisothiazole family has been successfully modified to interact with other crucial central nervous system targets.

Notably, a series of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives were synthesized and evaluated for potential antipsychotic activity. nih.gov These compounds showed potent affinity for both dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂) receptors. One derivative, BMY 13859-1, exhibited a particularly promising profile with strong binding to these receptors, activity in behavioral screens for antipsychotic potential, and a reduced likelihood of causing movement-related side effects, suggesting that a serotonergic component may contribute to its atypical profile. nih.gov

In the context of calpain, an enzyme implicated in neurodegenerative processes, research has focused on related but structurally distinct scaffolds. For example, 1,2-benzothiazine 1,1-dioxide alpha-ketoamide analogues have been described as potent inhibitors of calpain I. nih.gov This indicates that sulfur-containing heterocyclic compounds are a viable starting point for designing calpain inhibitors, though the specific activity of benzisothiazole derivatives remains an area for exploration.

Table 1: Receptor Binding Data for a Representative 1-(1,2-Benzisothiazol-3-yl)piperazine Derivative (BMY 13859-1) This table is based on data for a derivative of the 1,2-benzisothiazole core, as direct data for this compound is not available.

| Receptor Target | Binding Affinity (Kᵢ, nM) |

| Serotonin (5-HT₂) | 0.8 |

| Dopamine (D₂) | 3.5 |

| Data sourced from a study on potential antipsychotic agents. nih.gov |

Antifouling Agent Development and Biological Evaluation

One of the most established applications for the 1,2-benzisothiazole scaffold is in the field of biocides and antifouling agents. The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial microbiocide with a broad spectrum of antibacterial and antifungal activity. nih.govresearchgate.net

Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, causes significant economic and ecological damage, particularly in the marine industry. nih.gov Antifouling coatings that release biocides are a primary method of prevention. Research has focused on developing more environmentally friendly systems by grafting derivatives of BIT onto polymer resins. nih.gov For example, N-Carboxylic acid derivatives of BIT have been attached to polyacrylate coatings. This allows for a controlled release of the active antifoulant through hydrolysis, improving its utilization and extending the coating's effective lifespan. nih.gov These copolymer resins demonstrated significant inhibitory activity against marine bacteria (e.g., Vibrio parahaemolyticus) and barnacle larvae. nih.gov The proven efficacy of the BIT core structure in this domain suggests that related derivatives like this compound could be investigated for similar properties.

General Enzyme Inhibition Studies

The 1,2-benzisothiazole nucleus is a versatile scaffold for designing enzyme inhibitors targeting a variety of diseases.

A significant area of research has been the development of 1,2-benzisothiazol-3-one derivatives as inhibitors of caspases, which are key enzymes in the apoptotic (cell death) pathway. chemicalbook.com Several studies have identified novel derivatives that act as potent inhibitors of caspase-3, with some analogues showing inhibitory concentrations (IC₅₀) in the nanomolar range. nih.govnih.gov These compounds could have therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders. chemicalbook.com

Furthermore, derivatives of the oxidized form, benzisothiazole-1,1-dioxide, have been prepared and tested as inhibitors of rat lens aldose reductase, an enzyme implicated in diabetic complications. nih.gov These studies found that acetic acid derivatives were significantly more potent than propionic acid derivatives, demonstrating that small structural modifications can greatly influence inhibitory activity. nih.gov

Table 2: Enzyme Inhibition by 1,2-Benzisothiazole Derivatives This table presents data for various derivatives of the 1,2-benzisothiazole core, as direct data for this compound is not available.

| Enzyme Target | Derivative Class | Potency | Reference |

| Caspase-3 | 1,2-Benzisothiazol-3-one derivatives | IC₅₀ = 1.15 nM (for compound 5i) | nih.gov |

| Aldose Reductase | 4-substituted 1,2-benzisothiazole-1,1-dioxide acetic acids | Potent in vitro inhibition | nih.gov |

| Caspase-3 | N-substituted 1,2-benzisothiazol-3-one derivatives | Nanomolar IC₅₀ values | nih.gov |

Mechanistic Investigations of 2 1,2 Benzisothiazol 3 Yloxy Acetamide’s Biological Actions

Elucidation of Molecular Targets and Intracellular Pathways

The primary molecular targets for benzisothiazole derivatives, including 2-(1,2-benzisothiazol-3-yloxy)acetamide, often involve intracellular thiol-containing molecules. The isothiazolone (B3347624) ring is susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues within proteins and smaller molecules like glutathione (B108866). This interaction can lead to the opening of the heterocyclic ring and the formation of disulfide bonds, thereby altering the structure and function of the target molecule. researchgate.netresearchgate.net

In the context of antimicrobial action, this targeting of cellular thiols disrupts numerous physiological processes that are dependent on thiol-containing enzymes. researchgate.net This broad-spectrum mechanism contributes to the inhibition of microbial growth and metabolism.

For some derivatives of the closely related 2-(benzothiazolylthio)acetamide, a more specific molecular target has been identified. These compounds have been shown to act as selective antagonists for the CCR3 receptor, a chemokine receptor involved in inflammatory responses. Structure-activity relationship studies have revealed that specific substitutions on the benzothiazole (B30560) and side chain can lead to potent and highly selective CCR3 receptor antagonists with nanomolar binding affinities. nih.gov

Interaction with Cellular Components (e.g., Thiol-Containing Enzymes, Glutathione)

The interaction with thiol-containing cellular components is a cornerstone of the biological activity of 1,2-benzisothiazolin-3-one (BIT), a structurally related compound, and is presumed to be a key mechanism for this compound. Research has demonstrated that BIT can react with glutathione and other thiol-containing enzymes. researchgate.net This interaction is not merely a simple binding event; it involves a chemical reaction where the thiol group attacks the sulfur atom of the benzisothiazolinone ring. This leads to the opening of the ring and the formation of a disulfide product. researchgate.net

This reactivity with thiols has significant downstream consequences. Glutathione is a critical component of the cellular antioxidant defense system, and its depletion can lead to oxidative stress. nih.gov Furthermore, many enzymes rely on cysteine residues in their active sites for catalytic activity. The modification of these essential thiols by benzisothiazole derivatives can lead to enzyme inhibition. nih.gov For instance, the reaction of N-substituted 1,2-benzisothiazol-3-ones with thiols has been shown to open the heterocyclic ring to form a disulfide, effectively inactivating the thiol-containing molecule. researchgate.net

| Cellular Component | Type of Interaction | Consequence | Reference |

| Thiol-Containing Enzymes | Covalent modification (disulfide bond formation) | Inhibition of enzyme activity | researchgate.net |

| Glutathione (GSH) | Covalent modification (disulfide bond formation) | Depletion of cellular antioxidant capacity | researchgate.netresearchgate.net |

Effects on Microbial Cellular Processes (e.g., Glucose Transport and Oxidation, Respiration, Energy Generation)

The antimicrobial action of 1,2-benzisothiazolin-3-one (BIT) is a direct result of its interference with fundamental microbial cellular processes. At concentrations that inhibit growth, BIT has been found to significantly inhibit the active transport and oxidation of glucose in Staphylococcus aureus. researchgate.net These metabolic pathways are heavily reliant on a series of thiol-containing enzymes. The inhibition of these enzymes through the mechanism described in the previous section disrupts the cell's ability to uptake and metabolize essential nutrients like glucose.

Furthermore, isothiazolones, the class of compounds to which this compound belongs, are known to inhibit critical physiological processes such as respiration and energy generation. researchgate.net These processes are intimately linked to the electron transport chain, which contains several protein complexes with essential cysteine residues. By targeting these thiol groups, the compound can disrupt the flow of electrons, thereby impairing ATP production and leading to a state of metabolic arrest in the microorganism.

| Microbial Process | Effect of Benzisothiazole Derivatives | Underlying Mechanism | Reference |

| Glucose Transport | Inhibition | Inactivation of thiol-dependent transport proteins | researchgate.net |

| Glucose Oxidation | Inhibition | Inactivation of key thiol-containing enzymes in glycolysis | researchgate.net |

| Respiration | Inhibition | Disruption of electron transport chain components | researchgate.net |

| Energy Generation (ATP synthesis) | Inhibition | Impairment of respiratory chain function | researchgate.net |

Modulation of Kinase Activity

While direct studies on the modulation of kinase activity by this compound are not extensively documented, the known reactivity of the benzisothiazole scaffold with cysteine residues suggests a potential for such interactions. Many kinases have cysteine residues in or near their active sites that are critical for their regulatory function. Modification of these cysteines could potentially alter kinase activity.

For context, other small molecules have been shown to modulate kinase activity through various mechanisms. For example, zinc has been demonstrated to have multiple effects on Calcium/calmodulin-dependent protein kinase II (CaMPK-II), including generating Ca2+/CaM-independent activity and inhibiting the enzyme at high concentrations, effects that are correlated with the autophosphorylation of specific residues. nih.gov This illustrates how small molecules can exert complex modulatory effects on kinase signaling pathways. The potential for benzisothiazole derivatives to act in a similar, albeit chemically distinct, manner warrants further investigation.

Interference with Nucleic Acid Metabolism (e.g., Viral Polymerases, DNA Synthesis)

The potential for this compound and related compounds to interfere with nucleic acid metabolism has been explored, particularly in the context of their genotoxic properties. Certain bz-nitro-, 3-ethylacetate-, 3-amino-, and 3-substitutedamino 2,1-benzisothiazoles have demonstrated DNA-damaging activity in the Bacillus subtilis rec-assay. nih.gov Furthermore, the Salmonella-microsome assay confirmed the genotoxicity and revealed the mutagenicity of a range of these derivatives. nih.gov Structure-activity relationship studies have indicated that compounds containing an aromatic nitro group or an unsubstituted amino group are particularly associated with these genotoxic properties. nih.gov

While the precise mechanism of this DNA damage is not fully elucidated, it could be linked to the generation of reactive species or direct interaction with DNA or the enzymes involved in its synthesis and repair. It is important to note that not all benzisothiazole derivatives exhibit these properties. For instance, none of the 1,2-isomers studied in one report showed genotoxic effects. nih.gov

In a broader context, acetamide (B32628) itself, as a component of the compound's structure, has been studied in the context of nucleic acid replication. Concentrated solutions of urea (B33335) and acetamide in water have been shown to circumvent the strand inhibition problem in prebiotic RNA and DNA replication, facilitating multiple rounds of information transfer. nih.gov While this is a different context from direct interference with cellular nucleic acid metabolism, it highlights the chemical properties of the acetamide moiety.

Receptor Binding and Activation Profiles (e.g., 5-HT3, Nicotinic Receptors, Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1a/5-HT2)

For example, derivatives of 2-(benzothiazolylthio)acetamide have been identified as potent and selective antagonists of the CCR3 receptor. nih.gov This indicates that the benzothiazole scaffold can be tailored to interact with specific G protein-coupled receptors.

In other studies, N-substituted analogues of 8-carboxamidocyclazocine, which are structurally distinct but demonstrate the principle of targeted receptor binding, have shown high affinity for μ and κ opioid receptors. nih.gov The specific substitutions on the nitrogen atom were found to be critical for determining the binding affinity and selectivity for different opioid receptor subtypes. nih.gov This underscores the importance of the substituents attached to the core ring system in defining the pharmacological profile of a compound. The exploration of the receptor binding profile for this compound would be necessary to determine its potential interactions with neurotransmitter systems like the serotonergic, nicotinic, and dopaminergic receptors.

Computational and in Vitro Methodologies in 2 1,2 Benzisothiazol 3 Yloxy Acetamide Research

In Vitro Biological Screening and Activity Assays

In vitro screening is a cornerstone in the evaluation of new chemical entities, providing essential data on their biological effects in a controlled laboratory setting. For derivatives of the 2-(1,2-benzisothiazol-3-yloxy)acetamide scaffold, a variety of assays are employed to determine their potential as therapeutic agents.

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in determining the effect of a compound on living cells. These tests can measure a range of activities, including cytotoxicity (cell-killing), anti-proliferative effects (halting cell growth), and anti-inflammatory potential. For instance, derivatives of the parent compound are often evaluated for their ability to protect against apoptosis, or programmed cell death. In one such study, the protective effects of 1,2-benzisothiazol-3-one derivatives were assessed in a cell system using camptothecin-induced apoptosis in Jurkat T cells. nih.gov This type of assay helps to identify compounds that can interfere with cellular processes involved in diseases characterized by excessive cell death. nih.govnih.gov Furthermore, the anticancer potential of related benzothiazole (B30560) structures has been investigated using cytotoxicity assays like the MTT assay on various cancer cell lines. researchgate.net

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Enzyme inhibition assays are therefore critical for identifying the molecular targets of a compound and quantifying its potency. Derivatives based on the 1,2-benzisothiazol-3-one core have been identified as particularly potent inhibitors of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org Studies have identified several 1,2-benzisothiazol-3-one analogues that inhibit caspase-3 with IC50 values in the nanomolar range, indicating high potency. nih.govnih.gov For example, compound 5i was reported to have a caspase-3 inhibitory IC50 of 1.15 nM. nih.gov

Table 1: In Vitro Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives

| Compound | IC50 (nM) for Caspase-3 | Source |

|---|---|---|

| 5i | 1.15 | nih.gov |

| 6b | Nanomolar | nih.gov |

| 6r | Nanomolar | nih.gov |

| 6s | Nanomolar | nih.gov |

| 6w | Nanomolar | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for selected 1,2-benzisothiazol-3-one derivatives against the caspase-3 enzyme, as reported in scientific literature.

Antimicrobial Susceptibility Testing and Determination of Inhibitory Concentrations

Antimicrobial susceptibility testing is used to determine a compound's effectiveness against various microorganisms. nih.gov The key metric obtained from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Derivatives of 1,2-benzisothiazole (B1215175) have demonstrated a broad spectrum of antibacterial and antifungal activity, with 1,2-benzisothiazolin-3-ones being among the most active. nih.gov The activity is particularly potent against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov In contrast, the corresponding 1,2-benzisoxazole (B1199462) analogues were found to be largely inactive, highlighting the importance of the sulfur atom in the heterocyclic ring for antimicrobial effects. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzisothiazole Derivatives

| Compound Type | Organism Type | Result | Source |

|---|---|---|---|

| 1,2-Benzisothiazolin-3-ones | Gram-positive bacteria | Potent Activity | nih.gov |

| 1,2-Benzisothiazolin-3-ones | Yeasts & Dermatophytes | Potent Activity | nih.gov |

| 1,2-Benzisoxazoles | Bacteria & Fungi | Devoid of Activity | nih.gov |

This table summarizes the antimicrobial activity profile for different classes of benzisothiazole-related compounds against various microorganisms.

Molecular Modeling and Docking Studies

Computational techniques, including molecular modeling and docking, are powerful tools in modern drug discovery. They allow researchers to visualize and predict how a compound might interact with its biological target on a molecular level, saving time and resources by prioritizing the most promising candidates for synthesis and further testing. nih.gov

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as a drug candidate) when bound to a second molecule (the receptor, such as an enzyme or protein). nih.gov These simulations provide crucial insights into the binding mode and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. For 1,2-benzisothiazol-3-one inhibitors of caspase-3, molecular docking studies have been used to predict their binding within the enzyme's active site. nih.govnih.gov These models help to explain the structure-activity relationships observed in laboratory assays and guide the rational design of new analogues with improved affinity and selectivity. nih.gov

Future Directions and Research Perspectives for 2 1,2 Benzisothiazol 3 Yloxy Acetamide

Development of Novel Analogs with Enhanced Specificity and Potency

The structural framework of 2-(1,2-benzisothiazol-3-yloxy)acetamide is ripe for the design and synthesis of novel analogs with improved biological properties. Future research will likely focus on systematic structural modifications to enhance both the potency and specificity of these compounds for particular biological targets.

One promising avenue involves the modification of the acetamide (B32628) group. A study on related compounds, specifically 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamides, has already demonstrated that substitutions on the phenyl ring of the acetamide moiety can influence antimicrobial activity. researchgate.net This suggests that a similar approach could be applied to this compound to fine-tune its biological effects.

Furthermore, the synthesis of derivatives by introducing different substituents on the benzisothiazole ring could lead to analogs with enhanced activity. For instance, research on other 1,2-benzisothiazol-3(2H)-one (BIT) derivatives has shown that modifications at various positions on the core structure can significantly impact their anti-bacterial properties. researchgate.net

A recent study detailed the synthesis of nine novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. researchgate.net This work highlights a key strategy for developing novel analogs: the introduction of entirely new heterocyclic systems onto the acetamide nitrogen. The results of this study showed that some of these new derivatives exhibited good bioactivity against heterotrophic bacteria and marine chlorella, with one analog achieving a high yield and significant biological activity. researchgate.net

Future work in this area could explore a wider range of heterocyclic and aryl substitutions to build a comprehensive structure-activity relationship (SAR) profile. This would enable the rational design of analogs with optimized properties for specific applications, such as enhanced antimicrobial activity or the ability to inhibit particular enzymes.

Exploration of New Biological Targets and Uncharted Therapeutic Areas

While the initial interest in 1,2-benzisothiazole (B1215175) derivatives has often been in their role as biocides, the core structure has demonstrated a capacity to interact with a variety of biological targets, suggesting that this compound could have therapeutic applications beyond its antimicrobial properties.

A significant area of future research will be the screening of this compound and its novel analogs against a broad panel of biological targets. For example, derivatives of 1,2-benzisothiazol-3-one have been identified as potent inhibitors of caspase-3, an enzyme deeply involved in apoptosis. nih.govnih.gov This opens the door to investigating this compound and its derivatives as potential agents in diseases where apoptosis is dysregulated, such as cancer or neurodegenerative disorders. One study reported a series of 1,2-benzisothiazol-3-one derivatives with nanomolar potency against caspase-3. nih.gov

Furthermore, other research has shown that derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide can act as selective COX-2 inhibitors, indicating potential as anti-inflammatory agents. nih.gov Additionally, certain (1,2-benzisothiazol-3-yl)piperazine derivatives have been evaluated as potential antipsychotic agents, demonstrating affinity for dopaminergic and serotonergic receptors. nih.gov

The exploration of new therapeutic areas could also be guided by the known activities of related heterocyclic compounds. For example, benzothiazole (B30560) derivatives have been studied for a wide range of biological activities, including as anticancer and antimicrobial agents. nih.gov Given the structural similarities, it is plausible that this compound could exhibit activity in these areas as well.

Future research should therefore involve extensive biological screening to identify new targets and potential therapeutic applications. This could lead to the repurposing of this chemical scaffold for a variety of diseases.

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological effects of this compound and its analogs, future research must move beyond traditional activity assays and embrace a more holistic, systems-level approach. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for elucidating the mechanisms of action of this compound. ufz.deunivie.ac.at

By exposing cells or organisms to this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can gain a comprehensive picture of the cellular pathways that are perturbed. mdpi.com This approach can help to identify the primary molecular targets of the compound, as well as downstream signaling cascades and off-target effects.

For instance, a multi-omics study could reveal whether the antimicrobial effects of this compound are due to a specific interaction with a single enzyme or a more general disruption of cellular metabolism. Such studies have been successfully applied to understand the responses of organisms to chemical exposure and to identify key regulatory pathways. nih.gov

Furthermore, multi-omics data can be integrated with computational modeling to build predictive models of the compound's activity and to generate new hypotheses for further investigation. wiley.com This approach is particularly valuable for understanding complex biological responses and for identifying potential biomarkers of exposure or effect.

While multi-omics studies in toxicology are still relatively rare, they are becoming increasingly important for a more comprehensive understanding of chemical-biological interactions. ufz.de The application of these technologies to the study of this compound will be crucial for a deeper understanding of its biological activity and for guiding the development of safer and more effective analogs.

Advancements in Sustainable Synthesis and Green Chemistry Methodologies for the Compound

The future development and application of this compound will also depend on the availability of efficient and environmentally friendly synthetic methods. Traditional chemical syntheses often rely on harsh reagents and organic solvents, leading to significant waste generation. Therefore, a key area of future research will be the development of sustainable and green chemistry approaches for the synthesis of this compound and its analogs.

Recent advances in green chemistry offer several promising avenues for the synthesis of the 1,2-benzisothiazole core. For example, the use of water as a solvent in organic reactions is a highly desirable goal, as it is non-toxic, non-flammable, and readily available. rsc.org Research has demonstrated the successful synthesis of benzothiazole derivatives in water, suggesting that similar methods could be developed for this compound. rsc.org

Another green chemistry approach is the use of catalyst-free reaction conditions. A study on the synthesis of 2-arylbenzothiazoles reported a one-pot synthesis using glycerol (B35011) as a benign solvent at ambient temperature, without the need for a catalyst. mdpi.com This method proved to be simple, with high yields and easy product isolation. mdpi.com Exploring similar catalyst-free systems for the synthesis of this compound could significantly reduce the environmental impact of its production.

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. A one-pot amidation-cyclization process has been reported for the synthesis of 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithiodibenzoic acid and acetamide or urea (B33335), offering a more streamlined synthetic route. researchgate.netthieme-connect.de

Future research in this area should focus on adapting these and other green chemistry principles to the synthesis of this compound. This will not only make the production of this compound more sustainable but also align with the growing demand for environmentally responsible chemical manufacturing.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of research into this compound necessitates a highly collaborative and interdisciplinary approach. To fully realize the potential of this compound, expertise from a wide range of scientific disciplines will need to be integrated.

The synthesis of novel analogs with enhanced properties will require the skills of synthetic organic chemists. The biological evaluation of these compounds will depend on the expertise of pharmacologists, microbiologists, and biochemists. Elucidating the mechanisms of action through multi-omics approaches will require collaboration with analytical chemists, bioinformaticians, and systems biologists.

For example, the discovery that 1,2-benzisothiazol-3-one derivatives can act as caspase-3 inhibitors highlights the need for collaboration between medicinal chemists and cell biologists to explore the therapeutic potential of these compounds in apoptosis-related diseases. nih.govnih.gov Similarly, the investigation of these compounds as COX-2 inhibitors would benefit from partnerships between chemists and researchers in inflammation and pain. nih.gov

Furthermore, the development of green synthetic methodologies will be strengthened by collaborations between organic chemists and chemical engineers to scale up sustainable processes.

Interdisciplinary approaches are also crucial for bridging the gap between fundamental research and clinical application. The journey of a compound from a laboratory curiosity to a potential therapeutic agent is long and complex, requiring a coordinated effort from researchers in academia, industry, and regulatory agencies.

The future of research on this compound will be brightest if it is pursued through open and collaborative frameworks that encourage the sharing of data and expertise across different scientific fields.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(1,2-benzisothiazol-3-yloxy)acetamide?

Answer:

A widely used approach involves the cyclization of precursor oximes or ketoximes under basic or acidic conditions. For example, cyclization of o-hydroxyphenylketoximes with reagents like thionyl chloride or pyridine in anhydrous solvents (e.g., THF) has been reported for analogous benzisothiazole derivatives . Another method includes coupling reactions between activated acetamide intermediates and benzisothiazolone derivatives, as seen in the synthesis of structurally similar compounds like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide . Key steps often involve refluxing in chloroform or ethanol, followed by crystallization for purification. Yield optimization may require adjusting reaction time, solvent polarity, or stoichiometric ratios.

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Proton signals for the benzisothiazole ring (e.g., aromatic protons at δ 7.0–7.7 ppm) and acetamide moieties (e.g., NH peaks at δ ~10–12 ppm) confirm connectivity .

- IR Spectroscopy : Stretching vibrations for C=O (1668 cm⁻¹) and N–H (3178 cm⁻¹) bonds verify functional groups .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks. For example, triclinic P1 space group structures with intermolecular N–H⋯N and C–H⋯O interactions have been observed in related acetamide derivatives .

Advanced: How can researchers address low synthetic yields in benzisothiazole-acetamide coupling reactions?

Answer:

Low yields (e.g., 22% in ) may stem from steric hindrance, poor solubility, or side reactions. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) or mixed solvents (CHCl3/EtOH) improve reactant solubility .

- Temperature Control : Lowering reaction temperatures reduces decomposition, while higher temps accelerate sluggish steps.

- Purification Techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures can isolate pure products .

Advanced: How should researchers resolve contradictions in reported biological activity data for benzisothiazole derivatives?

Answer:

Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Structural Variations : Subtle changes in substituents (e.g., methoxy vs. chloro groups) alter bioactivity. Comparative studies using standardized assays (e.g., MIC for antibacterial activity) are critical .

- Experimental Conditions : Variations in cell lines, inoculum size, or solvent carriers (DMSO vs. saline) affect results. Replicate studies under controlled conditions are recommended.

- Mechanistic Studies : Molecular docking or enzyme inhibition assays (e.g., targeting bacterial gyrase) can clarify structure-activity relationships .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl3).

- First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Contaminated gloves must be disposed of as hazardous waste .

Advanced: How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

Answer:

X-ray studies of related acetamides reveal that N–H⋯N and C–H⋯O hydrogen bonds form dimers or ribbons, stabilizing the crystal structure . These interactions:

- Enhance Thermal Stability : Strong H-bonding networks correlate with higher melting points (e.g., 485–486 K in ).

- Affect Solubility : Polar H-bonded structures may reduce solubility in nonpolar solvents, guiding solvent selection for recrystallization.

Advanced: What experimental designs are recommended for evaluating the compound’s bioactivity in antimicrobial studies?

Answer:

- Assay Selection : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) and solvent controls.

- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance .

Basic: What is the significance of benzisothiazole derivatives in medicinal chemistry?

Answer:

Benzisothiazoles exhibit broad pharmacological profiles, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.